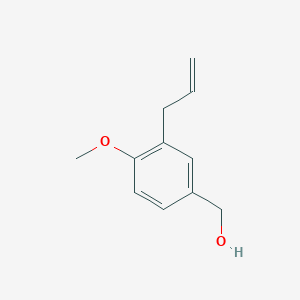

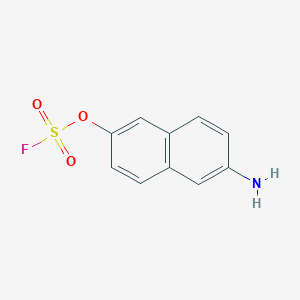

![molecular formula C32H32FN3OS B2827397 N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide CAS No. 671201-10-8](/img/structure/B2827397.png)

N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

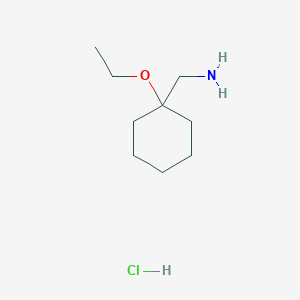

N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C32H32FN3OS and its molecular weight is 525.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds with a 4-aminobenzamide structure have been studied for their anticonvulsant effects. These compounds demonstrated significant potency against seizures induced by electroshock and pentylenetetrazole in animal models. This suggests a potential area of research application for compounds with related structures, focusing on the development of new anticonvulsant therapies (Clark et al., 1984).

Antitumor and Anticancer Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. This highlights the potential application of similar compounds in cancer research, particularly in the synthesis of new antitumor agents and understanding their mechanism of action (Hutchinson et al., 2001).

Antimicrobial Activity

The synthesis and evaluation of compounds containing fluorobenzamides and thiazole or thiazolidine rings have demonstrated promising antimicrobial activities against a range of bacteria and fungi. This suggests that similar compounds could be explored for new antimicrobial drug development (Desai et al., 2013).

Anti-Inflammatory and COX-2 Inhibition

Compounds designed with specific structural characteristics, including sulfonamide derivatives, have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Research in this area could lead to the development of new anti-inflammatory drugs with fewer side effects than current therapies (Hashimoto et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), specifically the ubiquitous hCA II and the brain-associated hCA VII . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound acts as an effective inhibitor of hCAs. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various tissues .

Pharmacokinetics

The compound’s ability to form a higher number of polar and hydrophobic interactions in the active site of hCA VII suggests that it may have good absorption and distribution properties .

Result of Action

The inhibition of hCAs by this compound can lead to various molecular and cellular effects. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors . Therefore, the inhibition of hCA VII by this compound could potentially affect these processes .

Propiedades

IUPAC Name |

N-[3-[(4-benzhydrylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32FN3OS/c33-26-16-14-25(15-17-26)31(37)34-32-28(27-12-7-13-29(27)38-32)22-35-18-20-36(21-19-35)30(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,14-17,30H,7,12-13,18-22H2,(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAMGZTXCIPALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)

![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)